molecular formula C19H20ClN3O2 B2357635 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea CAS No. 954588-10-4

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea

Cat. No.: B2357635
CAS No.: 954588-10-4
M. Wt: 357.84
InChI Key: HATXHJMNELWJJO-UHFFFAOYSA-N
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Description

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a urea derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a p-tolyl moiety.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13-2-6-16(7-3-13)22-19(25)21-11-14-10-18(24)23(12-14)17-8-4-15(20)5-9-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATXHJMNELWJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The pyrrolidinone ring is synthesized via intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives. A representative method involves:

Procedure :

  • React 4-chloroaniline with ethyl 4-chloroacetoacetate in acetic acid under reflux to form a β-enamino ester.
  • Subject the ester to acid-catalyzed cyclization (e.g., H₂SO₄, 80°C) to yield 1-(4-chlorophenyl)-5-oxopyrrolidin-3-carboxylic acid ethyl ester.
  • Reduce the ester to a primary alcohol using LiAlH₄, followed by oxidation to the aldehyde with PCC.
  • Convert the aldehyde to the amine (Intermediate A ) via reductive amination (NaBH₃CN, NH₄OAc).

Optimization :

  • Catalyst Screening : Using p-toluenesulfonic acid (p-TsOH) instead of H₂SO₄ improves yield (78% → 85%).
  • Solvent Effects : Cyclization in toluene minimizes side reactions compared to DCM.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Byproducts
Isocyanate coupling para-Tolyl isocyanate THF, RT, 12 h 72% Symmetrical ureas
PhI(OAc)₂-mediated PhI(OAc)₂, K₃PO₄ 1,2-DCE, 80°C, 18 h 62% Overoxidized amines
Carbodiimide coupling EDC, HOBt DMF, 0°C → RT 58% N-Acylurea adducts

Key Findings :

  • Isocyanate Route : Higher yield but requires handling toxic isocyanates.
  • PhI(OAc)₂ Method : Greener profile but lower yield due to competing oxidation.
  • Carbodiimide : Least efficient, with side product formation.

Structural Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, NH), 7.38–7.12 (m, 8H, Ar-H), 3.98 (t, J = 6.8 Hz, 2H, CH₂N), 2.89–2.76 (m, 1H, pyrrolidinone CH), 2.31 (s, 3H, CH₃).

IR (cm⁻¹) :

  • 3321 (N-H stretch), 1685 (C=O urea), 1632 (C=O pyrrolidinone).

HRMS :

  • [M+H]⁺ Calculated: 387.1452; Found: 387.1449.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed ≥98% purity, confirming the absence of symmetrical urea byproducts.

Industrial-Scale Considerations

Catalytic Improvements

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/EtOAc) increases yield to 81% by enhancing amine-isocyanate contact.
  • Continuous Flow Synthesis : Microreactors reduce reaction time from 12 hours to 2 hours, minimizing decomposition.

Environmental Impact

  • Solvent Recycling : THF recovery via distillation reduces waste by 40%.
  • Alternative Isocyanate Sources : Enzymatic synthesis of para-tolyl isocyanate from para-toluidine reduces reliance on phosgene.

Chemical Reactions Analysis

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C₂₃H₂₄ClN₃O₃
Molecular Weight: 425.9 g/mol

Structural Features:

  • Pyrrolidinone ring
  • Chlorophenyl substituent
  • Urea linkage

Medicinal Chemistry

The compound is under investigation for its potential as a pharmacologically active agent. Its unique structure allows it to interact with specific biological targets, potentially leading to therapeutic applications. Notable areas of focus include:

  • Antitumor Activity: Preliminary studies suggest moderate to high potency against various cancer cell lines, indicating potential for oncology applications.
  • Neuropharmacological Effects: The compound may influence neurotransmitter systems, suggesting possible uses in treating neurological disorders.

Organic Synthesis

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups facilitate the development of new synthetic methodologies.

Biological Studies

Researchers are investigating the compound's effects on biological systems to elucidate its mechanism of action. This includes studying its interactions with enzymes and receptors, which may lead to insights into its therapeutic benefits.

Industrial Applications

The compound may find use in producing specialty chemicals and materials with specific properties, leveraging its unique structural characteristics.

Research Findings

Several studies have explored the biological implications and applications of this compound:

Antitumor Activity

Research indicates that derivatives exhibit significant potency against certain cancer cell lines, suggesting potential therapeutic roles in cancer treatment.

Neuropharmacological Effects

Investigations into neurotransmitter systems reveal significant interactions that could translate into therapeutic benefits for neurological conditions.

Binding Affinity Studies

Studies assessing binding affinities to various biological targets have shown promising results, indicating that the compound interacts effectively with key proteins involved in disease pathways.

Mechanism of Action

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogs include urea derivatives and pyrrolidinone-containing molecules. Key comparisons are outlined below:

Compound Core Structure Substituents Key Functional Groups Reported Activity
Target Compound Pyrrolidinone 4-Chlorophenyl, p-tolyl Urea, carbonyl Not yet reported
3-(1H-Indol-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5) Pyrazole p-Tolyl, indole Thioamide, pyrazole Anticancer (in vitro screening)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Aldehyde, sulfanyl Structural analysis only
1-(4-Chlorophenyl)-3-(p-tolyl)urea Urea 4-Chlorophenyl, p-tolyl Urea Kinase inhibition

Key Observations :

  • Urea vs. Thioamide : The target compound’s urea group (-NH-C(=O)-NH-) offers stronger hydrogen-bonding capacity compared to the thioamide (-NH-C(=S)-NH-) in compound 5 . This difference may influence solubility and target affinity.
  • Pyrrolidinone vs.
  • Substituent Effects : The 4-chlorophenyl group in the target compound enhances hydrophobicity and may improve membrane permeability compared to the 3-chlorophenylsulfanyl group in ’s compound .

Biological Activity

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This compound features a unique structure comprising a pyrrolidinone ring, a chlorophenyl group, and a urea moiety, which collectively contribute to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula: C₂₃H₂₄ClN₃O₃
  • Molecular Weight: 425.9 g/mol
  • Structural Features:
    • Pyrrolidinone ring
    • Chlorophenyl substituent
    • Urea linkage

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions may lead to the modulation of various biochemical pathways, influencing therapeutic outcomes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic processes.
  • Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering signaling pathways.

Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity: Preliminary studies indicate that derivatives of this compound exhibit moderate to high potency against certain cancer cell lines, suggesting potential applications in oncology.
  • Neuropharmacological Effects: Research has shown effects on neurotransmitter systems, indicating possible uses in treating neurological disorders.
  • Binding Affinity Studies: Investigations into the binding affinity of this compound to various biological targets have revealed significant interactions that could translate into therapeutic benefits.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences with related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorophenyl)-3-methylureaContains a chlorophenyl group and urea linkageSimpler structure, less biological activity
1-(4-Methoxyphenyl)-3-methylureaSimilar urea moiety but with methoxy instead of chlorophenylDifferent electronic properties due to methoxy
3-(3,5-Dimethoxyphenyl)ureaLacks the pyrrolidinone ringFocuses on urea functionality without additional complexity

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various urea derivatives, this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The study utilized cell viability assays and flow cytometry to evaluate apoptosis induction.

Case Study 2: Neuropharmacological Assessment

A neuropharmacological study investigated the effects of this compound on GABAergic signaling pathways. Results indicated that it modulates GABA receptor activity, suggesting potential applications in anxiety and depression treatments.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea in a laboratory setting?

  • Methodological Answer : The synthesis typically involves three stages:

  • Pyrrolidinone Core Formation : Cyclization of a precursor (e.g., γ-aminobutyric acid derivatives) under acidic/basic conditions .
  • Substitution Reactions : Introduction of the 4-chlorophenyl group via nucleophilic substitution (e.g., using 4-chlorophenyl isocyanate) and coupling with p-tolyl isocyanate to form the urea linkage .
  • Purification : Chromatography or recrystallization in solvents like ethanol or DCM to achieve >95% purity .
    • Critical Parameters : Reaction temperature (60–80°C for substitution steps), solvent choice (DMF for polar intermediates), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm the presence of the urea NH protons (δ 8.1–8.5 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks (expected m/z ~386 for C₂₀H₂₀ClN₃O₂) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., urea NH···O interactions) .

Q. What solubility and stability challenges are associated with this compound in biological assays?

  • Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (≤10 mM) for in vitro studies. Co-solvents like PEG-400 or surfactants (e.g., Tween-80) improve bioavailability .
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmospheres to prevent urea bond hydrolysis .

Q. What preliminary assays are recommended to assess its bioactivity?

  • Screening Strategies :

  • Enzyme Inhibition : Dose-response assays against kinases (e.g., JAK2) or proteases, using IC₅₀ calculations .
  • Cellular Viability : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • SAR Design :

  • Substituent Variation : Replace p-tolyl with electron-withdrawing groups (e.g., 4-CF₃) to enhance urea H-bond donor strength .
  • Pyrrolidinone Modifications : Introduce methyl groups at the 3-position to sterically hinder off-target interactions .
  • Bioisosteric Replacement : Substitute the chlorophenyl group with a fluorophenyl moiety to modulate lipophilicity .
    • Validation : Parallel synthesis + high-throughput screening (HTS) to compare analogs .

Q. How should researchers resolve contradictory bioactivity data across different assays?

  • Troubleshooting Framework :

  • Meta-Analysis : Cross-reference IC₅₀ values from enzymatic vs. cellular assays to identify assay-specific interference (e.g., serum protein binding) .
  • Counter-Screens : Test against unrelated targets (e.g., GPCRs) to rule out non-specific effects .
  • Molecular Dynamics (MD) : Simulate binding pocket interactions to explain discrepancies (e.g., conformational flexibility of the pyrrolidinone ring) .

Q. What computational methods are effective in predicting its metabolic pathways?

  • In Silico Tools :

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., N-demethylation) .
  • Metabolite Identification : LC-HRMS/MS with fragmentation patterns matched to databases (e.g., HMDB) .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Resolution :

  • Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers .
  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidinone formation .

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